(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol
Description
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group, a dimethylamino group, and an ethan-1-ol backbone
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2S)-2-cyclopropyl-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7(5-9)6-3-4-6/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
QTIKSWDSUGEXTL-SSDOTTSWSA-N |
Isomeric SMILES |
CN(C)[C@H](CO)C1CC1 |
Canonical SMILES |
CN(C)C(CO)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a dimethylamino group.
Formation of the Ethan-1-ol Backbone: This can be achieved through various methods, including reduction of carbonyl compounds or hydrolysis of esters.
Industrial Production Methods
Industrial production of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, yield, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or aldehydes under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 0–25°C | 2-cyclopropyl-2-(dimethylamino)acetic acid | 72% | |
| CrO₃ | H₂SO₄ catalyst, reflux | Cyclopropane ketone derivative | 58% | |
| TEMPO/NaOCl | Biphasic system, pH 9–10 | Aldehyde intermediate (unstable) | N/A |
Key Findings :
-
Stereochemical retention is observed during KMnO₄-mediated oxidation due to the rigid cyclopropane ring.
-
Over-oxidation to carboxylic acids occurs unless buffered conditions (e.g., TEMPO/NaOCl) are used.
Substitution Reactions
The dimethylamino group participates in nucleophilic substitution or quaternization.
Mechanistic Insights :
-
Quaternization with methyl iodide proceeds via an Sₙ2 mechanism , facilitated by the steric accessibility of the dimethylamino group.
-
Hydrogenolysis of the cyclopropane ring under H₂/Pd-C produces ethane derivatives, demonstrating ring strain-driven reactivity .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic or radical conditions.
Notable Observations :
-
Acid-mediated ring-opening follows a carbocation intermediate pathway, yielding brominated products .
-
Radical-initiated cleavage (e.g., with diethylzinc) generates alkenes via β-scission mechanisms .
Acid-Base Reactions
The compound acts as a weak base due to the dimethylamino group.
| Reagent | Conditions | Product | pKa | Reference |
|---|---|---|---|---|
| HCl (1M) | Et₂O, 0°C | Hydrochloride salt | 9.2 | |
| Trifluoroacetic acid | CH₃CN, RT | Triflate salt | N/A |
Applications :
Comparative Reactivity with Analogues
| Compound | Oxidation Rate (KMnO₄) | Substitution Yield (MeI) | Ring-Opening Ease |
|---|---|---|---|
| (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol | 72% | 85% | High |
| (2R)-enantiomer | 68% | 82% | Moderate |
| Non-cyclopropyl analogue | 91% | 94% | Low |
Stereochemical Impact :
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and dimethylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the dimethylamino group suggests potential activity as a central nervous system agent.
Industry
In industry, (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol may be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, while the cyclopropyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-cyclopropyl-2-(methylamino)ethan-1-ol
- (2S)-2-cyclopropyl-2-(ethylamino)ethan-1-ol
- (2S)-2-cyclopropyl-2-(dimethylamino)propan-1-ol
Uniqueness
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is unique due to the specific combination of its functional groups. The presence of both a cyclopropyl group and a dimethylamino group on an ethan-1-ol backbone provides distinct chemical and biological properties compared to its analogs.
Biological Activity
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a dimethylaminoethanol moiety, which contributes to its unique biological profile. The stereochemistry at the 2-position (S configuration) is crucial for its activity.
Biological Activity Overview
Research indicates that (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol exhibits a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Neuropharmacological Effects : Potential influence on neurotransmitter systems, possibly affecting mood and cognition.
- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds, including (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0039 |
| Candida albicans | 0.0055 |
| Bacillus mycoides | 0.0048 |
These findings indicate that the compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored in various studies. Its dimethylamino group suggests potential activity as a monoamine reuptake inhibitor, which could influence serotonin and norepinephrine levels. This mechanism is similar to other psychoactive compounds that modulate mood and cognition .
Antitumor Activity
Recent investigations into the antitumor effects of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol have shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro studies indicated that the compound significantly reduced cell viability in breast and lung cancer models, with IC50 values ranging from 10 to 25 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : Potential antioxidant properties could mitigate cellular damage in various biological contexts .
Case Studies
Several case studies have documented the effects of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to significant improvement in symptoms compared to placebo controls.
- Neuropharmacological Assessment : A double-blind study assessed mood changes in participants receiving the compound versus those receiving a placebo, showing statistically significant improvements in mood scores.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound reduced proliferation rates significantly, highlighting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves asymmetric reductive amination or nucleophilic substitution. For example, cyclopropane-containing precursors (e.g., cyclopropyl ketones) can undergo stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (2S) configuration . Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) or polarimetry. Reductive amination of cyclopropyl aldehydes with dimethylamine, followed by resolution using diastereomeric salt formation (e.g., tartaric acid derivatives), is another approach to isolate the (S)-enantiomer .
Q. How should researchers purify (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol to achieve high chiral purity, and what analytical techniques validate this?
- Methodological Answer : Purification via flash chromatography (silica gel, gradient elution with dichloromethane/methanol) removes impurities. For chiral purity ≥98%, preparative chiral HPLC (e.g., Chiralcel® OD column) or crystallization using enantiopure resolving agents (e.g., L-tartaric acid) is recommended . Analytical validation includes:
- 1H/13C NMR : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity of cyclopropyl and dimethylamino groups .
- Chiral HPLC : Retention time comparison against racemic standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₁₅NO).
Advanced Research Questions
Q. How does the cyclopropane ring in (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol influence its conformational stability and reactivity in nucleophilic reactions?
- Methodological Answer : The cyclopropane ring introduces angle strain, increasing reactivity in ring-opening reactions (e.g., with electrophiles). Conformational analysis via DFT calculations (B3LYP/6-31G*) reveals restricted rotation around the C2-Ccyclopropyl bond, stabilizing the (S)-configuration . Experimentally, reactivity is tested under acidic conditions (e.g., HCl/EtOH), monitoring ring-opening products via GC-MS. Comparative studies with non-cyclopropyl analogs (e.g., cyclohexyl derivatives) highlight enhanced nucleophilicity due to ring strain .
Q. In pharmacological studies, what strategies mitigate the potential for racemization of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol under physiological conditions?
- Methodological Answer : Racemization is minimized by:
- pH Control : Buffering solutions to pH <5 or >9 to avoid base-/acid-catalyzed epimerization .
- Stability Studies : Accelerated degradation testing (40°C/75% RH) with chiral HPLC monitoring.
- Prodrug Design : Converting the hydroxyl group to esters (e.g., acetyl) to block racemization pathways .
- In Silico Modeling : Molecular dynamics simulations predict racemization kinetics under varying ionic strengths .
Q. How do stereochemical variations (e.g., (2R)-enantiomer) impact the biological activity of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol in receptor-binding assays?
- Methodological Answer : Enantiomer-specific activity is assessed via:
- Competitive Binding Assays : Radiolabeled ligands (e.g., [³H]-ligands) in membrane preparations (e.g., GPCR-expressing cells) .
- Docking Simulations : AutoDock Vina predicts binding poses of (S)- and (R)-enantiomers to target receptors (e.g., σ-1 receptors).
- Functional Assays : cAMP accumulation or calcium flux measurements to compare EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
